Chiral Identity: (R)-Configuration Essential for Sitagliptin Pharmacophore
The target compound possesses an (R)-configuration at the C3 carbon (InChI Key: DYAISPAQPPRCQC-LLVKDONJSA-N), which is mandatory for the eventual (R)-sitagliptin active pharmaceutical ingredient . The (S)-enantiomer, (S)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid, is a known distinct impurity (Sitagliptin Impurity 24, CAS 2349567-54-8) and exhibits opposite optical rotation [1].
| Evidence Dimension | Stereochemical configuration and optical rotation |
|---|---|
| Target Compound Data | (R)-enantiomer; InChI Key DYAISPAQPPRCQC-LLVKDONJSA-N; chiral carbon configuration 'R' |
| Comparator Or Baseline | (S)-enantiomer (CAS 2349567-54-8); opposite optical rotation sign (specific value not publicly available in vendor databases) |
| Quantified Difference | Stereochemical inversion; enantiomers are not interconvertible under standard storage conditions |
| Conditions | Chiral HPLC and NMR confirm identity; supplier COA provides enantiomeric purity (typical ≥95% for target compound) |
Why This Matters
Procurement of the incorrect enantiomer would directly compromise sitagliptin synthetic route integrity and impurity profiling accuracy.
- [1] Molaid. Sitagliptin Impurity 24 (CAS 2349567-54-8). Product listing referencing (3S)-enantiomer. View Source
